molecular formula C14H17NO9 B1235505 DIBOA-glucoside

DIBOA-glucoside

Cat. No. B1235505
M. Wt: 343.29 g/mol
InChI Key: OUSLYTBGQGKTME-BJPDSMLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIBOA-glucoside is a glycoside.

Scientific Research Applications

Defense Compounds in Plant Growth

DIBOA-glucoside (DIBOA-G) plays a critical role as a defense compound in plants. In wheat, DIBOA-G and its analogues are present during the germination phase, aiding in fungal defense. These compounds reach their maximum concentration shortly after germination and decrease as the plant begins autotrophic growth. The presence of DIBOA-G in germinating wheat suggests its role as a defense mechanism in the early stages of plant growth (Nakagawa, Amano, Hirai, & Iwamura, 1995).

Hydroxamic Acid Production in Tissues

Research indicates that different plant tissues exhibit varied capabilities in producing DIBOA-glucoside. In wheat, undifferentiated tissues like callus or meristem produce only aglucones like DIBOA. The production of DIBOA-glucoside occurs as the plant tissues differentiate, suggesting a developmental regulation of hydroxamic acid production, with glucosylation leading to DIBOA-glucoside in differentiated tissues (Zúñiga & Massardo, 1991).

Enzymatic Processes in Maize

In maize, the biosynthesis of DIBOA-glucoside involves specific enzymes. DIBOA-glucoside is a substrate for the dioxygenase BENZOXAZINLESS6 (BX6), which converts it to a methylated form. This process is a part of the plant's natural pesticide mechanism, showcasing the importance of DIBOA-glucoside in plant defense strategies (Jończyk et al., 2008).

Role in Plant Pathogen Defense

DIBOA-glucoside, through its conversion to DIBOA, plays a significant role in plant defense against pathogens. Research on maize seedlings has shown that glucosidases specific for hydroxamic acid glucosides like DIBOA-G are crucial in the plant's response to microbial or insect attacks, further emphasizing the defensive role of DIBOA-glucoside (Oikawa, Ebisui, Sue, Ishihara, & Iwamura, 1999).

Weed Suppression in Agriculture

In agricultural contexts, DIBOA-glucoside and related compounds in rye cover crops have been evaluated for their role in weed suppression. The study found a correlation between the disappearance of allelochemicals like DIBOA-glucoside from rye residue and the duration of weed suppression, highlighting its potential application in sustainable agriculture practices (Yenish, Worsham, & Chilton, 1995).

properties

Molecular Formula

C14H17NO9

Molecular Weight

343.29 g/mol

IUPAC Name

4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14?/m1/s1

InChI Key

OUSLYTBGQGKTME-BJPDSMLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIBOA-glucoside
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DIBOA-glucoside
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DIBOA-glucoside
Reactant of Route 4
DIBOA-glucoside
Reactant of Route 5
DIBOA-glucoside
Reactant of Route 6
DIBOA-glucoside

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